6-Bromo-2-trifluoromethylquinoline

描述

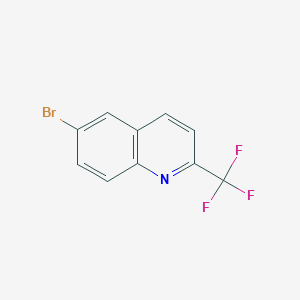

6-Bromo-2-trifluoromethylquinoline (CAS: 176722-64-8) is a halogenated quinoline derivative with the molecular formula C₁₀H₅BrF₃N. Its structure features a bromine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position of the quinoline ring. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability, while the bromine atom provides a site for further functionalization .

This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules and agrochemicals . Its structural versatility allows for modifications to optimize pharmacokinetic or physicochemical properties in drug development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-trifluoromethylquinoline can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: 6-Bromo-2-trifluoromethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.

科学研究应用

6-Bromo-2-trifluoromethylquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: It is used in the development of materials with specific properties, such as liquid crystals and organic light-emitting diodes (OLEDs).

作用机制

The mechanism of action of 6-Bromo-2-trifluoromethylquinoline depends on its specific application. In biological systems, quinoline derivatives often target enzymes such as DNA gyrase and topoisomerase IV , which are involved in DNA replication and transcription . By stabilizing the enzyme-DNA complex, these compounds can inhibit bacterial growth and proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its molecular targets.

相似化合物的比较

Substituent Position Variations

The position of substituents on the quinoline ring significantly impacts molecular interactions and biological activity. For example:

- 6-Bromo-2-trifluoromethylquinoline (6-Br, 2-CF₃) is compared to 7-Bromo-2-trifluoromethylquinoline (7-Br, 2-CF₃) and 8-Bromo-2-trifluoromethylquinoline (8-Br, 2-CF₃).

- 5,7-Dibromo analogs (e.g., CE3F4) exhibit enhanced halogen bonding capabilities compared to mono-brominated derivatives, which may improve inhibitory potency in enzyme assays .

Table 1: Substituent Position Comparison

Halogen Substitutions (Br vs. Cl vs. F)

Replacing bromine with other halogens modulates electronic and steric properties:

- 6-Fluoro-2-trifluoromethylquinoline: Fluorine’s high electronegativity increases electron-withdrawing effects, enhancing metabolic stability but possibly reducing reactivity in cross-coupling reactions .

Table 2: Halogen Substitution Effects

Functional Group Variations (Trifluoromethyl vs. Methyl)

The trifluoromethyl group (-CF₃) vs. methyl (-CH₃) influences electronic and physicochemical properties:

- 6-Bromo-2-methylquinoline: The methyl group is electron-donating, increasing electron density on the quinoline ring. This contrasts with -CF₃, which withdraws electrons, stabilizing the ring but reducing nucleophilicity .

- This compound: The -CF₃ group improves resistance to oxidative degradation, making it preferable in long-term storage or harsh reaction conditions .

Additional Substituents (Methoxy, Bromomethyl)

Introducing secondary substituents diversifies functionality:

- 6-Bromo-4-methoxy-2-trifluoromethylquinoline: The methoxy (-OCH₃) group at position 4 enhances solubility in polar solvents (density: 1.606 g/cm³, boiling point: 296.5°C) but may reduce membrane permeability .

- 6-(Bromomethyl)-4-chloro-2-trifluoromethylquinoline: The bromomethyl (-CH₂Br) side chain provides a reactive site for nucleophilic substitution, enabling conjugation with biomolecules (e.g., in prodrug design) .

Physicochemical Properties

Table 3: Functional Group Impact on Properties

生物活性

6-Bromo-2-trifluoromethylquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various case studies and research findings.

- Molecular Formula : C10H5BrF3N

- Molecular Weight : 292.05 g/mol

The presence of bromine and trifluoromethyl groups enhances the compound's lipophilicity and reactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In a study evaluating trifluoromethylated quinolone derivatives, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like chloramphenicol against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | S. aureus |

| Chloramphenicol | 50 | S. aureus |

| Ampicillin | 25 | S. aureus |

This suggests that structural modifications at the sixth carbon position significantly influence antibacterial efficacy, with smaller substituents providing enhanced activity .

Antiviral Activity

Research indicates that derivatives of quinoline compounds, including this compound, possess antiviral properties. In vitro assays demonstrated that certain derivatives inhibited HIV replication by disrupting viral enzyme activity . The cytotoxicity profile of these compounds was evaluated, showing acceptable safety margins with CC50 values indicating moderate toxicity, thus warranting further investigation into their therapeutic potential.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes in microbial pathogens. For instance, molecular docking studies have illustrated that these compounds can bind effectively to the active site of DNA gyrase in bacteria, thereby blocking essential DNA replication processes . Furthermore, the compound's ability to penetrate cellular membranes enhances its bioavailability and efficacy.

Study 1: Antimicrobial Efficacy

In a comparative study of various quinolone derivatives, this compound was found to exhibit potent antibacterial activity against resistant strains of E. coli and Klebsiella pneumoniae. The study highlighted its potential as a lead compound for developing new antibiotics .

Study 2: Antiviral Properties

A series of antiviral assays conducted on human cell lines revealed that this compound derivatives displayed varying degrees of inhibition against HIV-1 integrase. The most promising derivatives achieved up to 40% inhibition at non-toxic concentrations, suggesting their potential role in HIV treatment strategies .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-trifluoromethylquinoline, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthesis via Halogenation : Bromination of 2-trifluoromethylquinoline precursors using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents such as DCM or CCl₄. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc) .

- Cross-Coupling Approaches : Palladium-catalyzed Suzuki-Miyaura coupling using boronic acid derivatives (e.g., 2-trifluoromethylphenylboronic acid) with brominated quinoline intermediates. Optimize catalyst loading (e.g., 5% Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O .

- Yield Optimization : Vary temperature (80–120°C) and reaction time (12–24 hrs). Typical yields range from 45–70%, with purity confirmed by HPLC (>95%) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.5–9.0 ppm (quinoline H2/H4), δ 7.5–8.2 ppm (aromatic protons), and δ 4.0–4.5 ppm (CF₃ group coupling). ¹⁹F NMR confirms trifluoromethyl resonance at δ -60 to -65 ppm .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 290.0 (C₁₀H₆BrF₃N) .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in EtOH/CHCl₃. Compare bond angles/distances with DFT models .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 9:1 → 7:3). Monitor fractions by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

- Recrystallization : Dissolve crude product in hot ethanol, cool to -20°C for 12 hrs. Purity >97% achieved with 2–3 recrystallizations .

- HPLC Prep : Reverse-phase C18 column (MeCN/H₂O, 70:30) for analytical validation .

Advanced Research Questions

Q. How do substituent positions (bromo, trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₃ group at position 2 deactivates the quinoline ring, reducing reactivity in electrophilic substitutions. Bromine at position 6 directs subsequent reactions (e.g., SNAr) to positions 5 and 6. Use Hammett constants (σₘ for CF₃ = 0.43) to predict regioselectivity .

- Steric Hindrance : Trifluoromethyl groups hinder access to the quinoline N-atom, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions. Compare yields with/without ligand additives .

- Case Study : Suzuki coupling with 4-methoxyphenylboronic acid yields 6-bromo-2-CF₃-4-OMe-quinoline (72% yield) vs. 6-bromo-2-CF₃-5-OMe (38%), highlighting positional bias .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2). Parameterize the CF₃ group with partial charges derived from DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to assess stability .

- SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 6-Br vs. 6-Cl) against anti-inflammatory activity. Correlate logP (2.8) with membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubMed/Reaxys (e.g., 15 studies on 6-Br-2-CF₃-quinoline’s COX-2 inhibition). Use statistical tools (ANOVA) to identify outliers due to assay variability (e.g., cell type, IC₅₀ protocols) .

- Dose-Response Validation : Reproduce key studies with standardized conditions (HEK293 cells, 24-hr incubation). Compare EC₅₀ values ± SEM .

- Structural Confirmation : Re-synthesize disputed compounds and verify purity via NMR/HPLC. Discrepancies often arise from undetected impurities (e.g., 6-Br-4-OH byproduct) .

属性

IUPAC Name |

6-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBXTJLAABRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571525 | |

| Record name | 6-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-64-8 | |

| Record name | 6-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。